molecular formula C8H16ClNO2 B2937110 rac-methyl2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetatehydrochloride CAS No. 2126143-32-4

rac-methyl2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetatehydrochloride

Cat. No.: B2937110
CAS No.: 2126143-32-4
M. Wt: 193.67
InChI Key: DELFWBUSHWLCBZ-ZJLYAJKPSA-N
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Description

rac-methyl2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetatehydrochloride is a chemical compound with the molecular formula C10H18ClNO4 and a molecular weight of 251.71 g/mol . It is a hydrochloride salt form of a pyrrolidine derivative, which is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetatehydrochloride typically involves the esterification of the corresponding pyrrolidine derivative. The reaction conditions often include the use of methanol and hydrochloric acid as reagents. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

rac-methyl2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

rac-methyl2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetatehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of rac-methyl2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-methyl2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetatehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group at the 4-position of the pyrrolidine ring differentiates it from other similar compounds, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

methyl 2-[(3S,4S)-4-methylpyrrolidin-3-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-4-9-5-7(6)3-8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELFWBUSHWLCBZ-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1CC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H]1CC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307754-48-7
Record name rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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